

# Spectroscopic Analysis of (3-bromo-5-nitrophenyl)methanol: A Comparative Guide

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## Compound of Interest

Compound Name: (3-Bromo-5-nitrophenyl)methanol

Cat. No.: B136851

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In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. **(3-bromo-5-nitrophenyl)methanol** is a substituted benzyl alcohol derivative with potential applications as a building block in organic synthesis. This guide provides a comparative analysis of its structural confirmation using infrared (IR) spectroscopy and mass spectrometry (MS), benchmarked against structurally related analogs. The objective is to offer researchers and scientists a clear framework for interpreting the spectroscopic data of this compound and similar molecules.

## Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for **(3-bromo-5-nitrophenyl)methanol** and two comparative compounds: 3-bromobenzyl alcohol and 3-nitrobenzyl alcohol. This allows for a systematic evaluation of the influence of the bromo and nitro substituents on the spectral features.

Compound	Molecular Formula	Molecular Weight ( g/mol )	Key IR Absorptions (cm <sup>-1</sup> )	Key Mass Spec Fragments (m/z)
(3-bromo-5-nitrophenyl)methanol	C <sub>7</sub> H <sub>6</sub> BrNO <sub>3</sub>	231.03	~3400 (O-H stretch, broad), ~3100 (Ar C-H stretch), ~1530 & ~1350 (NO <sub>2</sub> stretch), ~1050 (C-O stretch), ~730 (C-Br stretch)	Predicted: [M] <sup>+</sup> • at 231/233, [M-H] <sup>+</sup> , [M-OH] <sup>+</sup> , [M-NO <sub>2</sub> ] <sup>+</sup>
3-bromobenzyl alcohol	C <sub>7</sub> H <sub>7</sub> BrO	187.04	3330 (O-H stretch, broad), 3060 (Ar C-H stretch), 1595, 1570 (C=C stretch), 1020 (C-O stretch), 780 (C-Br stretch)	[M] <sup>+</sup> • at 186/188, 107 ([M-Br] <sup>+</sup> ), 79 ([C <sub>6</sub> H <sub>5</sub> O] <sup>+</sup> ), 77 ([C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> )
3-nitrobenzyl alcohol	C <sub>7</sub> H <sub>7</sub> NO <sub>3</sub>	153.14	3400 (O-H stretch, broad), 3100 (Ar C-H stretch), 1530 & 1350 (NO <sub>2</sub> stretch), 1040 (C-O stretch)	[M] <sup>+</sup> • at 153, 136 ([M-OH] <sup>+</sup> ), 107 ([M-NO <sub>2</sub> ] <sup>+</sup> ), 77 ([C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> )

Note: The data for **(3-bromo-5-nitrophenyl)methanol** is based on predicted values and characteristic functional group frequencies due to the limited availability of experimental spectra.

# Elucidation of Spectroscopic Features

## Infrared (IR) Spectroscopy:

The IR spectrum provides critical information about the functional groups present in a molecule.

- O-H Stretch: A broad absorption band around  $3400\text{ cm}^{-1}$  is characteristic of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.
- Aromatic C-H Stretch: A weaker absorption is expected around  $3100\text{ cm}^{-1}$ .
- $\text{NO}_2$  Stretch: The presence of the nitro group in **(3-bromo-5-nitrophenyl)methanol** and 3-nitrobenzyl alcohol is confirmed by two strong absorption bands around  $1530\text{ cm}^{-1}$  (asymmetric stretch) and  $1350\text{ cm}^{-1}$  (symmetric stretch).
- C-O Stretch: A strong band around  $1050\text{ cm}^{-1}$  corresponds to the stretching vibration of the C-O single bond of the primary alcohol.
- C-Br Stretch: The carbon-bromine bond in **(3-bromo-5-nitrophenyl)methanol** and 3-bromobenzyl alcohol is expected to show an absorption in the fingerprint region, typically around  $730\text{-}780\text{ cm}^{-1}$ .

## Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation.

- Molecular Ion Peak ( $[\text{M}]^{+\bullet}$ ): For **(3-bromo-5-nitrophenyl)methanol**, the molecular ion peak is expected to appear as a doublet at  $\text{m/z}$  231 and 233, corresponding to the two isotopes of bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$ ) in a roughly 1:1 ratio.
- Key Fragmentation Pathways:
  - Loss of a hydroxyl radical (-OH) to form the  $[\text{M}-\text{OH}]^+$  ion is a common fragmentation for benzyl alcohols.
  - Loss of the nitro group (- $\text{NO}_2$ ) would result in a significant fragment ion.

- Cleavage of the C-Br bond, though less common than benzylic cleavage, can also be observed.
- For 3-bromobenzyl alcohol, the loss of the bromine atom to form the  $[M-Br]^+$  ion at m/z 107 is a prominent fragmentation pathway.

## Experimental Protocols

### Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

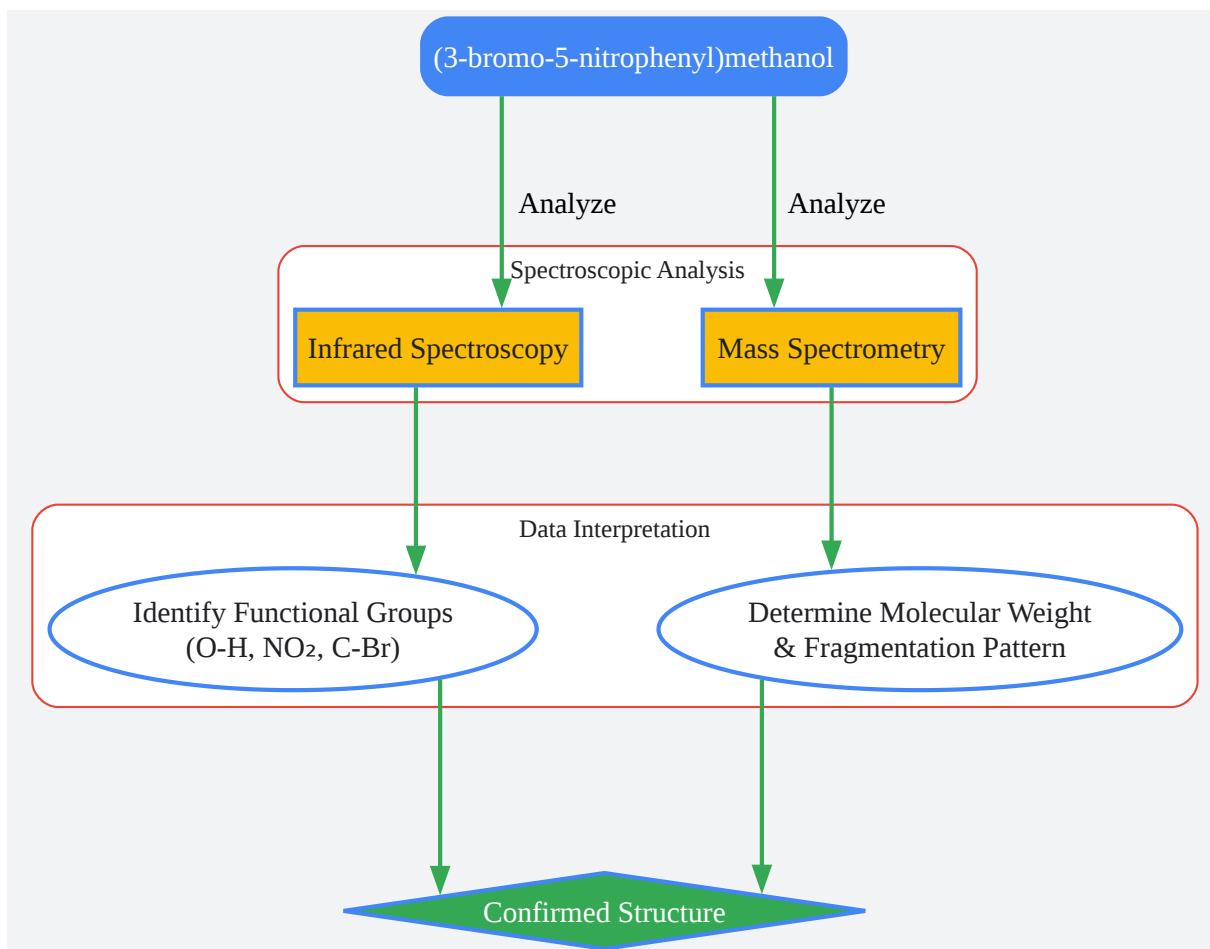
- Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
- Data Acquisition: The spectrum is acquired by ensuring good contact between the sample and the crystal. A background spectrum of the clean, empty crystal is recorded first and automatically subtracted from the sample spectrum.
- Parameters: Spectra are typically recorded in the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .

### Electron Ionization-Mass Spectrometry (EI-MS)

- Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe for solid samples or after separation by gas chromatography.
- Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- Detection: The detector records the abundance of each ion, generating a mass spectrum.

## Logical Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of **(3-bromo-5-nitrophenyl)methanol** using the discussed spectroscopic techniques.



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Caption: Workflow for structural confirmation.

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